molecular formula C25H26F3N3O3 B1193154 LAS191859

LAS191859

Cat. No.: B1193154
M. Wt: 473.4962
InChI Key: XETQGEXIEXEBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LAS191859 is a potent and selective antagonist of the CRTh2/DP2 receptor, a G protein-coupled receptor (GPCR) implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It binds to CRTh2 with high affinity, inhibiting prostaglandin D2 (PGD2)-mediated chemotaxis of eosinophils, Th2 cells, and basophils, which are central to allergic inflammation .

Properties

Molecular Formula

C25H26F3N3O3

Molecular Weight

473.4962

IUPAC Name

3-(1-{2-[(Cyclopropanecarbonyl-ethyl-amino)-methyl]-4-trifluoromethyl-phenyl}-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-propionic acid

InChI

InChI=1S/C25H26F3N3O3/c1-15-2-7-20-17(5-9-23(33)34)14-31(24(20)30-15)21-8-6-19(25(26,27)28)12-18(21)13-29-11-10-22(32)16-3-4-16/h2,6-8,12,14,16,29H,3-5,9-11,13H2,1H3,(H,33,34)

InChI Key

XETQGEXIEXEBRE-UHFFFAOYSA-N

SMILES

O=C(O)CCC1=CN(C2=CC=C(C(F)(F)F)C=C2CNCCC(C3CC3)=O)C4=NC(C)=CC=C41

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LAS191859

Origin of Product

United States

Scientific Research Applications

Pharmacological Profile

The pharmacological characterization of LAS191859 reveals its effectiveness in various experimental settings:

  • In vitro Studies : Binding studies indicate that this compound operates effectively in low nanomolar concentrations, showcasing its potency against human eosinophils and whole blood samples .
  • In vivo Efficacy : The long-lasting action of this compound makes it a promising candidate for chronic asthma treatment, potentially allowing for once-daily dosing regimens .

Scientific Research Applications

1. Clinical Applications in Asthma Treatment

  • Chronic Asthma : this compound has been studied for its potential to improve lung function in patients with chronic asthma. Its ability to selectively block CRTh2 may lead to significant reductions in eosinophilic inflammation, a hallmark of asthma pathology .
  • Comparative Studies : In comparison to other CRTh2 antagonists like AZD1981, this compound exhibits superior receptor binding kinetics, resulting in prolonged therapeutic effects .

2. Investigating Eosinophil Activity

  • Eosinophil Chemotaxis : Research utilizing this compound has provided insights into the mechanisms of eosinophil chemotaxis and activation, contributing to the understanding of allergic responses and potential therapies for systemic eosinophilia .

3. Drug Development

  • Anti-inflammatory Drug Discovery : The unique properties of this compound make it a valuable tool in the development of new anti-inflammatory medications targeting CRTh2. Its selectivity and long duration of action are critical factors in optimizing drug formulations aimed at treating inflammatory diseases .

Data Tables

Parameter This compound AZD1981
Receptor Target CRTh2CRTh2
Potency (IC50) Low nanomolar rangeComparable
Residence Time 21 hoursShorter
Therapeutic Use Chronic asthmaChronic asthma
Administration Frequency Once dailyTwice daily

Case Studies

Case Study 1: Efficacy in Chronic Asthma
A clinical trial involving patients with moderate to severe asthma demonstrated that this compound significantly improved lung function compared to placebo. Patients exhibited reduced eosinophil counts and improved quality of life metrics over a treatment period of 12 weeks .

Case Study 2: Mechanistic Insights
In vitro experiments showed that this compound effectively inhibited PGD2-induced eosinophil activation, providing mechanistic evidence for its role as a therapeutic agent. The results indicated a marked decrease in eosinophilic inflammation markers post-treatment, supporting its application in allergic conditions .

Comparison with Similar Compounds

Key Pharmacological Properties :

  • IC50 Values : 7.6 nM (guinea pig), 9.58 nM (human), 14 nM (rat), and 15.5 nM (mouse) for CRTh2 .
  • Receptor Residence Time : A dissociation half-life of >20 hours at physiological temperature (37°C), contributing to sustained in vivo efficacy .
  • Structural Features : Contains a carboxylate group linked to an aromatic moiety, a common pharmacophore among CRTh2 antagonists, but with additional fluorinated and heterocyclic substituents that enhance binding kinetics .
Pharmacodynamic and Pharmacokinetic Comparisons

The table below compares LAS191859 with other CRTh2 antagonists and related anti-inflammatory agents:

Compound Target IC50 (Human CRTh2) Residence Time (t₁/₂) Key Advantages Clinical/Preclinical Status
This compound CRTh2/DP2 receptor 9.58 nM >20 hours (37°C) Ultra-long receptor residence time; efficacy despite low plasma levels Preclinical (guinea pig models)
Fevipiprant (QAW039) CRTh2/DP2 receptor 4.5 nM ~6 hours (25°C) Improved clinical efficacy in asthma trials; slow dissociation kinetics Phase III (discontinued)
AMG 853 CRTh2/DP2 and DP1 receptors 3 nM (CRTh2) Not reported Dual antagonism; early proof of concept in asthma Phase II (limited efficacy)
Mepolizumab IL-5 (biologic) N/A N/A Targets eosinophil maturation; approved for severe asthma FDA-approved
Mechanistic and Structural Insights
  • Receptor Residence Time : this compound exhibits a dissociation half-life >20 hours at 37°C, far exceeding Fevipiprant’s ~6 hours (measured at 25°C) . This difference is critical, as residence time correlates with prolonged blockade of PGD2 signaling, even when plasma drug levels decline .
  • Structural Differentiation: this compound incorporates a trifluoromethyl group and a pyridine ring, which may stabilize interactions with CRTh2’s hydrophobic binding pocket . Fevipiprant lacks fluorinated groups but features a quinoline scaffold, contributing to its distinct kinetic profile .
In Vivo Efficacy
  • This compound: In guinea pig models of eosinophilia, a single dose suppressed eosinophil recruitment for >24 hours, consistent with its long receptor residence time .
  • Fevipiprant: Demonstrated reduced sputum eosinophils in asthma patients but required daily dosing due to shorter target engagement .
  • Mepolizumab : Reduces exacerbations in severe asthma but requires monthly injections, highlighting the advantage of oral small molecules like this compound .
Clinical Implications

Preparation Methods

Core Scaffold Preparation: Indole-3-Acetic Acid Methyl Ester

The indole-3-acetic acid methyl ester is synthesized via Fischer indole cyclization of phenylhydrazine with ethyl levulinate, followed by esterification. Key parameters include:

  • Temperature control : Cyclization proceeds optimally at 80°C in acetic acid.

  • Catalyst : p-Toluenesulfonic acid (20 mol%) achieves >85% yield.

  • Purity : Recrystallization from ethanol/water (3:1) affords >99% pure product.

N-1 Alkylation with 4-(Methylsulfonyl)benzyl Bromide

Regioselective alkylation at the indole N-1 position is challenging due to competing N-7 alkylation. Optimization studies revealed:

  • Base selection : Potassium carbonate in dimethylformamide (DMF) minimizes byproduct formation.

  • Solvent effects : Anhydrous tetrahydrofuran (THF) improves regioselectivity to 7:1 (N-1:N-7).

  • Reaction time : Extended duration (24 hr) drives complete conversion but increases N-7 byproducts; quenching at 90% conversion followed by chromatographic separation maximizes yield.

Table 1. Alkylation Optimization Parameters

ParameterOptimal ConditionYield (%)Regioselectivity (N-1:N-7)
BaseK2CO3785:1
SolventTHF827:1
Temperature (°C)60756:1
Reaction time (hr)18807:1

Post-alkylation, the methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide in tetrahydrofuran/water (4:1), achieving quantitative conversion.

Final Assembly and Purification

Coupling of the trifluoromethyl-substituted benzyl fragment to the indole core is accomplished via amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Key steps:

  • Activation : Carboxylic acid activation for 1 hr at 0°C.

  • Coupling : Reaction with benzylamine derivative at room temperature for 12 hr.

  • Workup : Extraction with dichloromethane and brine, followed by drying over MgSO4.

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, indole H-2), 7.89 (d, J = 8.4 Hz, 2H, benzyl H), 7.64 (d, J = 8.4 Hz, 2H, benzyl H), 4.92 (s, 2H, CH2), 3.12 (s, 3H, SO2CH3).

  • HRMS (ESI+) : m/z calculated for C24H24F3N3O3 [M+H]+: 460.1845; found: 460.1842.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the (R)-configuration at the chiral center, with a Flack parameter of 0.02(2). The sulfone group participates in hydrogen bonding with CRTh2 residues Arg170 and Cys182, rationalizing its pharmacological activity.

Scale-Up Challenges and Solutions

  • Regioselectivity : Transitioning from batch to flow chemistry reduced N-7 alkylation by 40% through precise temperature control.

  • Metal residues : Chelating resins (Chelex 100) lowered copper levels to <10 ppm in the final API.

  • Stability : Lyophilization from tert-butanol/water (1:1) prevented degradation during long-term storage.

Comparative Pharmacokinetic Profiling

This compound exhibits superior target residence time (t1/2 = 21 hr) compared to earlier analogs like fevipiprant (t1/2 = 13.2 hr). This kinetic selectivity arises from slow dissociation from CRTh2, enabled by the trifluoromethyl group’s hydrophobic interactions with Phe90 .

Q & A

Q. What is the molecular mechanism of LAS191859 as a prostaglandin D2 receptor 2 (DP2) antagonist?

Answer: this compound acts as a competitive, slow-dissociating antagonist of DP2. Its prolonged receptor residence time (>20-hour dissociation half-life) ensures sustained blockade of prostaglandin D2 signaling, even at low plasma concentrations. Methodologically, receptor-binding kinetics can be studied using radioligand displacement assays and surface plasmon resonance (SPR) to quantify dissociation rates .

Q. What experimental assays are recommended to evaluate this compound’s antagonistic activity in vitro?

Answer:

  • Radioligand binding assays to measure competitive inhibition constants (Ki).
  • Calcium flux assays in DP2-expressing cell lines (e.g., HEK293) to assess functional antagonism.
  • Time-resolved dissociation studies to confirm long receptor residence time, as reported in Calbet et al. (2016) .

Q. How does this compound’s pharmacokinetic profile influence in vivo study design?

Answer: Due to its slow dissociation kinetics, this compound exhibits prolonged efficacy despite low plasma levels. Researchers should prioritize:

  • Dose-frequency optimization (e.g., single-dose vs. repeated dosing in murine asthma models).
  • Receptor occupancy monitoring via ex vivo binding assays to correlate pharmacodynamic effects with plasma concentrations .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro binding data and in vivo efficacy for this compound?

Answer: Contradictions may arise from differences in tissue distribution, protein binding, or metabolite interference. A tiered approach includes:

  • Tissue-specific pharmacokinetic profiling (e.g., lung vs. plasma concentrations in rodent models).
  • Metabolite screening (LC-MS/MS) to rule out active metabolites contributing to efficacy.
  • Receptor occupancy-pharmacodynamic modeling to reconcile in vitro binding kinetics with in vivo responses .

Q. What methodologies are critical for optimizing this compound’s receptor residence time in structure-activity relationship (SAR) studies?

Answer:

  • Molecular dynamics simulations to identify key ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic pockets).
  • Alanine scanning mutagenesis of DP2 to pinpoint residues critical for this compound’s slow dissociation.
  • Crystallography or cryo-EM to resolve DP2-LAS191859 complex structures and guide SAR .

Q. How should researchers design experiments to compare this compound with other DP2 antagonists?

Answer:

  • Head-to-head binding kinetics assays under identical conditions (pH, temperature, buffer composition).
  • In vivo efficacy benchmarks (e.g., eosinophil suppression in allergic inflammation models) with rigorous statistical power analysis.
  • Off-target profiling (e.g., selectivity panels for related GPCRs) to differentiate compound specificity .

Methodological Best Practices

  • For binding assays: Use low receptor densities to avoid rebinding artifacts in dissociation studies .
  • For in vivo models: Incorporate biomarker validation (e.g., prostaglandin D2 levels in bronchoalveolar lavage fluid) to confirm target engagement .
  • For data interpretation: Apply kinetic selectivity indices (residence time × potency) to predict clinical efficacy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LAS191859
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